Cas no 215872-62-1 ((1-Ethyl-1H-imidazol-5-yl)methanol)
(1-Ethyl-1H-imidazol-5-yl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (1-Ethyl-1H-imidazol-5-yl)methanol
- (3-Ethyl-3H-imidazol-4-yl)methanol
- (3-ethylimidazol-4-yl)methanol
- 1H-Imidazole-5-methanol,1-ethyl-
- (3-ethyl-3h-imidazol-4-yl)-methanol
- [1-ethyl-1H-imidasol-5-yl]methanol
- 1-ethyl-5-hydroxymethylimidazole
- 5-Hydroxymethyl-1-ethylimidazole
- Ambcb4016572
- CTK8E2683
- SureCN859620
- DTXSID70629363
- EN300-95416
- AKOS006280976
- 1H-Imidazole-5-methanol,1-ethyl-(9CI)
- FT-0690220
- MFCD04114647
- AT15337
- 215872-62-1
- SCHEMBL859620
- (3-Ethyl-3H-imidazol-4-yl)-methanol, AldrichCPR
- FRNCAMZAPFINSG-UHFFFAOYSA-N
- SB35432
- CS-0120709
- Z1198164298
- 1-Ethyl-1H-imidazole-5-methanol
- DB-066564
- SY262828
-
- MDL: MFCD04114647
- Inchi: 1S/C6H10N2O/c1-2-8-5-7-3-6(8)4-9/h3,5,9H,2,4H2,1H3
- InChI Key: FRNCAMZAPFINSG-UHFFFAOYSA-N
- SMILES: OCC1=CN=CN1CC
Computed Properties
- Exact Mass: 126.0794
- Monoisotopic Mass: 126.079
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38A^2
- XLogP3: -0.5
Experimental Properties
- Density: 1.12
- Boiling Point: 321.9°C at 760 mmHg
- Flash Point: 148.5°C
- Refractive Index: 1.541
- PSA: 38.05
- LogP: 0.39530
(1-Ethyl-1H-imidazol-5-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM283473-100mg |
(1-Ethyl-1H-imidazol-5-yl)methanol |
215872-62-1 | 95+% | 100mg |
$88 | 2021-08-18 | |
| Chemenu | CM283473-250mg |
(1-Ethyl-1H-imidazol-5-yl)methanol |
215872-62-1 | 95+% | 250mg |
$121 | 2021-08-18 | |
| Chemenu | CM283473-1g |
(1-Ethyl-1H-imidazol-5-yl)methanol |
215872-62-1 | 95+% | 1g |
$326 | 2021-08-18 | |
| Chemenu | CM283473-5g |
(1-Ethyl-1H-imidazol-5-yl)methanol |
215872-62-1 | 95+% | 5g |
$1120 | 2021-08-18 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0005-1g |
(3-Ethyl-3H-imidazol-4-yl)-methanol |
215872-62-1 | 97% | 1g |
831.08CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0005-5g |
(3-Ethyl-3H-imidazol-4-yl)-methanol |
215872-62-1 | 97% | 5g |
3375.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0005-25g |
(3-Ethyl-3H-imidazol-4-yl)-methanol |
215872-62-1 | 97% | 25g |
13483.87CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0005-500mg |
(3-Ethyl-3H-imidazol-4-yl)-methanol |
215872-62-1 | 97% | 500mg |
746.28CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 40R0005-250mg |
(3-Ethyl-3H-imidazol-4-yl)-methanol |
215872-62-1 | 97% | 250mg |
661.47CNY | 2021-05-08 | |
| TRC | E945738-100mg |
(1-Ethyl-1H-imidazol-5-yl)methanol |
215872-62-1 | 100mg |
$ 50.00 | 2022-06-05 |
(1-Ethyl-1H-imidazol-5-yl)methanol Suppliers
(1-Ethyl-1H-imidazol-5-yl)methanol Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on (1-Ethyl-1H-imidazol-5-yl)methanol
Comprehensive Overview of (1-Ethyl-1H-imidazol-5-yl)methanol (CAS No. 215872-62-1): Properties, Applications, and Industry Insights
(1-Ethyl-1H-imidazol-5-yl)methanol (CAS No. 215872-62-1) is a specialized organic compound belonging to the imidazole derivatives family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure, featuring an ethyl-substituted imidazole ring and a hydroxymethyl functional group. Its versatility as a chemical intermediate makes it valuable for synthesizing biologically active molecules, particularly in drug discovery programs targeting enzyme inhibition and receptor modulation.
Recent advancements in heterocyclic chemistry have highlighted the importance of (1-Ethyl-1H-imidazol-5-yl)methanol as a building block for small molecule therapeutics. Researchers are exploring its potential in developing anti-inflammatory agents and central nervous system (CNS) drugs, aligning with current trends in personalized medicine. The compound's hydrogen bonding capacity and moderate lipophilicity contribute to its pharmacokinetic optimization potential, addressing industry demands for improved drug bioavailability.
From a synthetic chemistry perspective, 215872-62-1 demonstrates remarkable stability under standard laboratory conditions, with studies confirming its compatibility with common organic solvents like DMSO and methanol. This characteristic enhances its utility in multi-step synthesis workflows. Analytical data reveals distinctive NMR spectral patterns (¹H NMR: δ 7.45 (s, 1H), 6.85 (s, 1H), 4.55 (s, 2H), 4.20 (q, 2H), 1.45 (t, 3H)) that facilitate quality control during pharmaceutical manufacturing processes.
The agrochemical sector has identified (1-Ethyl-1H-imidazol-5-yl)methanol as a precursor for novel crop protection agents, particularly in formulations targeting fungal pathogens. Its molecular architecture allows for strategic modifications to enhance plant systemic activity while maintaining environmental safety profiles. Regulatory evaluations confirm its compliance with major green chemistry principles, supporting sustainable agricultural practices that dominate current industry discussions.
Material science applications are emerging for this compound, with investigations into its potential as a ligand for metal-organic frameworks (MOFs). The imidazole nitrogen atoms provide excellent coordination sites for transition metals, opening possibilities for developing advanced catalytic systems and molecular sensors. These developments align with global research priorities in renewable energy technologies and environmental remediation solutions.
Quality specifications for CAS 215872-62-1 typically require ≥98% purity (HPLC), with stringent controls on residual solvents and heavy metal content. Leading manufacturers employ continuous flow chemistry techniques to ensure batch-to-batch consistency, reflecting the pharmaceutical industry's shift toward Quality by Design (QbD) methodologies. Proper storage recommendations include protection from moisture at 2-8°C in amber glass containers to maintain long-term stability.
Current market analysis indicates growing demand for (1-Ethyl-1H-imidazol-5-yl)methanol, driven by expanded research in bioconjugation techniques and proteolysis-targeting chimeras (PROTACs). The compound's bifunctional reactivity makes it particularly valuable for these cutting-edge therapeutic approaches. Patent landscapes show increasing intellectual property activity surrounding derivatives of this imidazole scaffold, particularly in oncology and metabolic disorder applications.
Environmental fate studies demonstrate that 215872-62-1 undergoes biodegradation under aerobic conditions, with half-life estimates of 15-30 days in soil systems. This environmental profile supports its inclusion in green chemistry initiatives, a critical consideration for modern chemical enterprises. Life cycle assessment data confirms advantages over traditional aromatic intermediates in terms of eco-toxicity reduction and energy efficiency during production.
Analytical method development for (1-Ethyl-1H-imidazol-5-yl)methanol has benefited from advances in UHPLC-MS techniques, enabling precise quantification at trace levels. These methodologies address the pharmaceutical industry's need for rigorous impurity profiling in active pharmaceutical ingredients (APIs). Recent publications highlight successful applications of quality-by-design (QbD) approaches to optimize synthetic routes, reducing production costs while maintaining exceptional purity standards.
The future outlook for CAS 215872-62-1 appears promising, with research expanding into biocatalysis applications and enantioselective synthesis methodologies. Its structural features position it as a valuable template for developing chiral auxiliaries and organocatalysts. As the chemical industry continues prioritizing atom economy and waste minimization, this compound's efficient synthetic pathways and versatile reactivity ensure its ongoing relevance in academic and industrial research settings.
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